molecular formula C18H16Cl2N2O2 B12495842 N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine

Cat. No.: B12495842
M. Wt: 363.2 g/mol
InChI Key: CFNXQQYINXFSGF-UHFFFAOYSA-N
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Description

{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a complex organic compound characterized by the presence of a furan ring substituted with a dichlorophenyl group and a pyridin-2-yloxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2,4-dichlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with the dichlorophenyl group:

    Attachment of the pyridin-2-yloxyethylamine moiety: This final step involves the nucleophilic substitution reaction where the pyridin-2-yloxyethylamine is attached to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of {[5-(2,4-dichlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is unique due to its combination of a furan ring, dichlorophenyl group, and pyridin-2-yloxyethylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-4-6-15(16(20)11-13)17-7-5-14(24-17)12-21-9-10-23-18-3-1-2-8-22-18/h1-8,11,21H,9-10,12H2

InChI Key

CFNXQQYINXFSGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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